N-(2,4-dimethoxypyrimidin-5-yl)-1-(3-methylphenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-5-4-6-11(7-10)9-22(18,19)17-12-8-15-14(21-3)16-13(12)20-2/h4-8,17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEPOBGMIKLVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN=C(N=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)-1-(3-methylphenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes the reaction of 2,4-dimethoxypyrimidine derivatives with appropriate sulfonamide precursors. The general method includes:
- Starting Materials : 2,4-dimethoxypyrimidine and 3-methylphenylmethanesulfonamide.
- Reaction Conditions : The reaction is usually conducted in an organic solvent such as ethanol or dichloromethane under reflux conditions.
- Purification : The product is purified through techniques like recrystallization or chromatography.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing pyrimidine moieties have shown effectiveness against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | DNA intercalation |
| Compound B | MCF-7 | 4.01 ± 0.95 | Kinase inhibition |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
- Cell Viability Assays : In a study assessing the cytotoxicity of the compound on human lung fibroblast cell lines (MRC-5), it was found that while the compound effectively inhibited cancer cell growth, it also showed moderate cytotoxicity on normal cells, indicating a need for further optimization to enhance selectivity.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the pyrimidine and sulfonamide groups in conferring biological activity. Modifications to these moieties can significantly alter the potency and selectivity of the compound against different targets.
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, including kinases and GPCRs (G-protein coupled receptors). These studies suggest potential pathways for further drug development.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The 2,4-dimethoxy groups on the pyrimidine ring increase electron density, which may enhance interactions with electron-deficient biological targets compared to fluorine-substituted analogs (e.g., fluorophenyl in ).
Solubility : Methoxy groups likely improve aqueous solubility relative to lipophilic tert-butyl or phenyl substituents (see I-40 and ).
Computational and Experimental Insights
- DFT Studies : Comparative DFT analyses of N-(3-methylphenyl)methanesulfonamide and its 2-methyl isomer reveal that substituent position significantly impacts vibrational frequencies (e.g., C-S stretching at ~750 cm⁻¹) and NMR chemical shifts (Δδ ~0.3 ppm for aromatic protons). These findings suggest that the target compound’s 3-methylphenyl group may confer distinct electronic environments compared to other isomers.
- Crystallographic Data: The fluorophenyl-pyrimidine analog () exhibits a planar pyrimidine ring with intermolecular O-H⋯N hydrogen bonds, a feature that could be replicated in the target compound due to its methoxy donors.
Pharmacological Implications (Inferred)
The dimethoxy-pyrimidine scaffold is a common motif in EGFR inhibitors, where electron-rich rings stabilize ATP-binding pocket interactions. By contrast, the phenylpyrimidine analog () may prioritize hydrophobic target binding over solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
